molecular formula C₂₂H₁₈F₃N₃O₁₀ B1141157 N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine CAS No. 52583-22-9

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine

Numéro de catalogue: B1141157
Numéro CAS: 52583-22-9
Poids moléculaire: 541.39
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine: is a complex organic compound characterized by its unique molecular structure This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine involves several steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, often incorporating continuous flow reactors and automated systems to ensure consistent quality. Safety measures are also crucial due to the presence of potentially hazardous reagents and intermediates .

Analyse Des Réactions Chimiques

Types of Reactions

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Its specific combination of functional groups allows for targeted interactions with biological molecules, making it a valuable tool for researchers .

Activité Biologique

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine is a synthetic derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer therapy. This compound has attracted attention due to its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. This article will explore its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features:

  • Molecular Formula : C17_{17}H16_{16}F3_3N3_3O5_5
  • CAS Number : 52583-22-9
  • Molecular Weight : 393.33 g/mol

This compound is noted for its trifluoroacetamido and di-nitrobenzoyl substituents, which enhance its biological activity compared to the parent compound.

The mechanism by which this compound exerts its effects involves several pathways:

  • DNA Intercalation : Similar to other anthracyclines, this compound intercalates into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It inhibits topoisomerase II, leading to DNA strand breaks and subsequent apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by generating ROS, which can damage cellular components and trigger cell death.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.5DNA intercalation and ROS generation
A549 (Lung Cancer)0.8Topoisomerase II inhibition
HeLa (Cervical Cancer)0.3Apoptosis via oxidative stress

These results indicate that this compound exhibits potent cytotoxicity against a range of cancer cells, making it a promising candidate for further development.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in animal models:

  • Absorption : Rapidly absorbed after administration.
  • Distribution : Widely distributed in tissues, with high concentrations in the liver and kidneys.
  • Metabolism : Metabolized primarily by hepatic enzymes.
  • Excretion : Eliminated via urine as metabolites.

Case Study 1: MCF-7 Cell Line

In a study examining the effects of this compound on MCF-7 cells, researchers observed significant apoptosis as evidenced by increased caspase activity and DNA fragmentation. This study highlighted the compound's potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Combination Therapy

A recent investigation explored the use of this compound in combination with other chemotherapeutics. The combination demonstrated synergistic effects, enhancing overall cytotoxicity and reducing drug resistance in A549 lung cancer cells.

Propriétés

IUPAC Name

[6-methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O10/c1-11-18(38-20(30)13-4-8-15(9-5-13)28(34)35)16(26-21(31)22(23,24)25)10-17(36-11)37-19(29)12-2-6-14(7-3-12)27(32)33/h2-9,11,16-18H,10H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUSXTJFSNEHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(F)(F)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967016
Record name 2,3,6-Trideoxy-1,4-bis-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70629-80-0, 52583-22-9
Record name NSC302646
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC200683
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,6-Trideoxy-1,4-bis-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.